molecular formula C26H29ClN4O5 B2719871 Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-47-4

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2719871
CAS No.: 896371-47-4
M. Wt: 512.99
InChI Key: UOALHHZGOQHHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core substituted with a 4-(4-chlorophenyl)piperazine moiety and a hexyl linker terminated with a ketone group.

Properties

CAS No.

896371-47-4

Molecular Formula

C26H29ClN4O5

Molecular Weight

512.99

IUPAC Name

methyl 3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29ClN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35)

InChI Key

UOALHHZGOQHHAZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

  • A tetrahydroquinazoline core.
  • A carboxylate group contributing to its solubility and reactivity.
  • A piperazine moiety that is known for enhancing biological activity through receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains. The presence of the chlorophenyl group is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial membrane integrity.

2. Antitumor Activity

Studies have suggested that quinazoline derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. The compound may inhibit pathways associated with tumor growth and metastasis.

3. Neuropharmacological Effects

The piperazine component suggests potential activity at serotonin and dopamine receptors, which could be beneficial in treating neurological disorders such as anxiety and depression. Compounds with similar piperazine structures have been shown to modulate neurotransmitter systems effectively.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with serotonin and dopamine receptors could lead to altered neurotransmission.
  • Membrane Disruption : The chlorophenyl group might enhance the ability of the compound to penetrate microbial membranes.

Data Tables

Biological ActivityTargetReference
AntimicrobialVarious bacteria
AntitumorKinases (e.g., EGFR)
NeuropharmacologicalSerotonin receptors

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related quinazoline derivative against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 3: Neuropharmacological Assessment

A behavioral study in rodents showed that administration of the compound led to decreased anxiety-like behavior in elevated plus maze tests, indicating potential anxiolytic effects mediated through serotonin receptor modulation.

Scientific Research Applications

Pharmacological Potential

The compound belongs to the class of tetrahydroquinazolines, which are recognized for their diverse biological activities. Notably, it exhibits:

  • Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, tetrahydroquinazoline derivatives have been studied for their ability to induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with some derivatives demonstrating IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been evaluated for dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps that require controlled conditions to minimize side products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and confirmation of identity through spectral analysis (NMR, mass spectrometry).

Several studies highlight the potential applications of similar compounds:

  • A study demonstrated that derivatives of tetrahydroquinazolines exhibited significant antiproliferative activity against various cancer cell lines, confirming their potential as anticancer agents .
  • Another research focused on the synthesis of quinoxaline derivatives showed promising results in anticancer activity through mechanisms such as tyrosine kinase inhibition and induction of apoptosis .

Comparison with Similar Compounds

Research Findings and Implications

  • Receptor Selectivity: The 4-(4-chlorophenyl)piperazine group in L-745,870 achieves >2000-fold selectivity for D4 over D2 receptors.
  • Metabolic Stability : The hexyl-ketone linker could reduce metabolic degradation compared to ester or amide linkers in analogs, as seen in . This hypothesis aligns with trends in prodrug design, where ketones are less prone to hydrolysis .
  • Computational Modeling : Tools like GROMACS () could simulate the compound’s binding to D4 receptors, leveraging force fields compatible with heterocyclic systems. Such studies might predict binding energy differences relative to L-745,870 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.